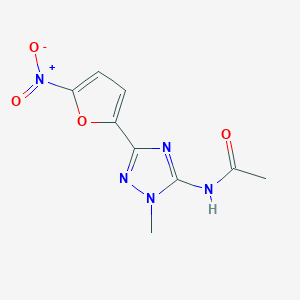

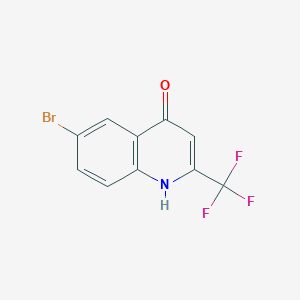

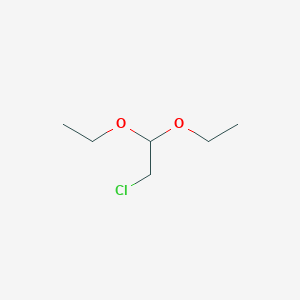

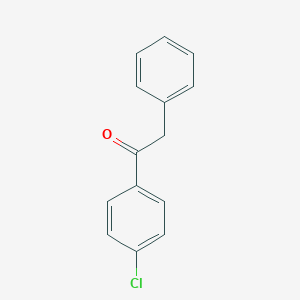

![molecular formula C12H7Cl2N3 B156472 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine CAS No. 1844-56-0](/img/structure/B156472.png)

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine is a derivative of imidazo[1,2-b]pyridazine, which is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmaceutical applications. These compounds are known for their central nervous system activities and have been explored for various biological activities, including their potential as antidiabetic, antioxidant, and as ligands for amyloid plaques in Alzheimer's disease research .

Synthesis Analysis

The synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine derivatives involves various chemical reactions, starting from basic heterocyclic precursors. For instance, derivatives have been synthesized by reacting 3-amino-6-chloropyridazine with appropriate α-halo carbonyl compounds at elevated temperatures . Another method includes treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by a series of reactions to achieve the desired compound .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD. For example, one of the synthesized compounds crystallized in the monoclinic crystal system with the space group P21/c, and its structure was confirmed by XRD technique . Density functional theory (DFT) calculations have also been performed to compare theoretical and experimental values, providing insights into the electronic properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine derivatives can be inferred from studies involving their interaction with biological targets. For instance, some derivatives have been evaluated for their ability to displace [3H]diazepam from rat brain membrane, indicating their potential CNS activity . Additionally, the interaction of these compounds with β-glucuronidase enzyme has been confirmed by docking studies, suggesting their potential in enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their structure and substituents. The HOMO-LUMO energy gap and global reactivity descriptors have been determined to understand their chemical reactivity . Furthermore, intermolecular interactions such as C-H...N hydrogen bonds and C-Cl...cg interactions have been observed, which contribute to the stability and reactivity of these compounds . The compounds' solubility, melting points, and other physical properties are typically characterized as part of their synthesis and are important for their potential pharmaceutical applications.

Applications De Recherche Scientifique

Synthesis and Biological Screening

The compound 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine and its derivatives have been synthesized and studied for various biological activities. For instance, derivatives of imidazo[1,2-b]pyridazine have been synthesized and assayed for their biological activity against Gram-positive, Gram-negative bacteria, and fungi. Some of these derivatives have shown moderate activity at specific concentrations (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Synthesis Techniques and Industry Applications

Advanced synthesis techniques have been developed for imidazo[1,2-b]pyridazine, which is a crucial component of certain cephalosporins. These techniques include hydrazinolysis, halogenation, ammonolysis, cyclization, and dehalogenation, providing practical and high-yield approaches suitable for industrial applications (Xue-xi, 2012).

Antimicrobial and Antimalarial Activities

Several sulfonamide and amide derivatives containing the imidazo[1,2-b]pyridazine moiety have been synthesized and screened for in vitro antimicrobial activity against various bacterial strains, as well as for antifungal and antimalarial activities. These studies reveal the potential of these derivatives in developing new antimicrobial and antimalarial agents (Bhatt, Kant, & Singh, 2016).

Corrosion Inhibition

Imidazo[1,2-b]pyridazine derivatives have been evaluated for their performance as corrosion inhibitors, particularly in protecting mild steel in acidic environments. These studies involve various methods such as weight loss measurements, electrochemical techniques, and computational approaches, highlighting the potential of these derivatives in industrial applications related to corrosion protection (Saady et al., 2021).

Binding to Amyloid Plaques

Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their binding affinities to amyloid plaques in vitro. This research is significant for developing diagnostic tools or treatments for diseases characterized by amyloid plaque formation, such as Alzheimer's disease (Zeng, Alagille, Tamagnan, Ciliax, Levey, & Goodman, 2010).

Propriétés

IUPAC Name |

6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-17-12(15-10)6-5-11(14)16-17/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSPSPQAXIZJPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=N2)C=CC(=N3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577951 |

Source

|

| Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |

CAS RN |

1844-56-0 |

Source

|

| Record name | 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

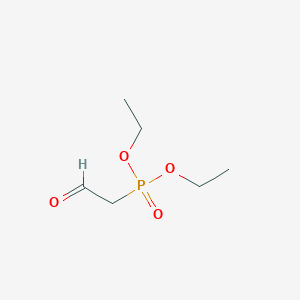

![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)